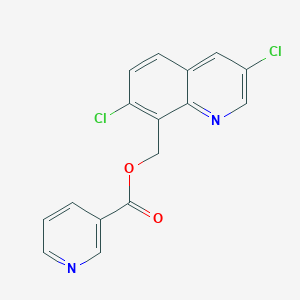
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoline ring, and a pyridine-3-carboxylate moiety attached to the 8th position of the quinoline ring via a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,7-dichloroquinoline and pyridine-3-carboxylic acid.
Formation of Intermediate: The 3,7-dichloroquinoline is reacted with a suitable methylating agent to form the intermediate (3,7-dichloroquinolin-8-yl)methyl chloride.
Esterification: The intermediate is then subjected to esterification with pyridine-3-carboxylic acid in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor and heated to the desired temperature for a specific duration.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms in the quinoline ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Modulating Receptor Activity: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as 3,7-dichloroquinoline and 8-methylquinoline share structural similarities with (3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate.
Pyridine Carboxylates: Compounds like pyridine-3-carboxylic acid and its esters are structurally related.
Uniqueness
This compound is unique due to the presence of both quinoline and pyridine moieties in its structure, which imparts distinct chemical and biological properties. Its dual functionality allows for diverse applications and makes it a valuable compound in various fields of research.
属性
CAS 编号 |
89517-12-4 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
(3,7-dichloroquinolin-8-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-6-10-3-4-14(18)13(15(10)20-8-12)9-22-16(21)11-2-1-5-19-7-11/h1-8H,9H2 |
InChI 键 |
HJLHEFPKVYFWRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









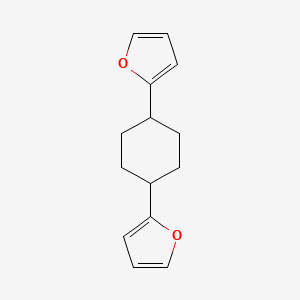
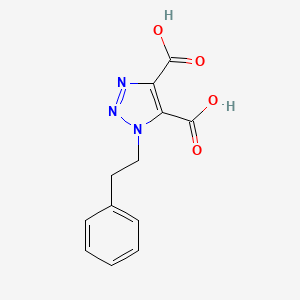

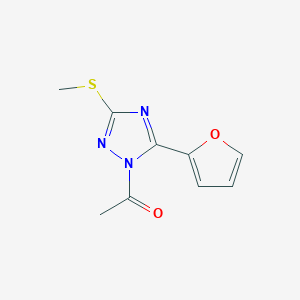
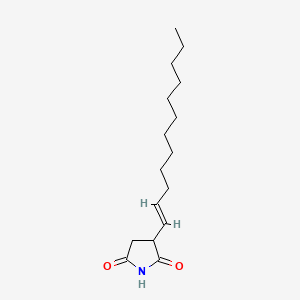
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
